molecular formula C11H13N3 B1426919 [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine CAS No. 1340067-67-5

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine

Cat. No. B1426919
M. Wt: 187.24 g/mol
InChI Key: DAJPQXIHISNGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1152547-97-1 . It has a molecular weight of 187.24 and is known to be a versatile material with diverse applications in scientific research. Its unique structure allows for the synthesis of novel compounds, making it invaluable in drug discovery and material science.


Synthesis Analysis

The synthesis of compounds similar to “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” has been reported in the literature . For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated . The synthesized compounds showed varying degrees of selectivity towards the sEH enzymes .


Molecular Structure Analysis

The molecular structure of “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” can be represented by the InChI Code: 1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” is an oil at room temperature . It has a molecular weight of 187.24 and its density is 1.2±0.1 g/cm^3 . The boiling point is 219.8±15.0 °C at 760 mmHg .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They have been used as scaffolds in the synthesis of bioactive chemicals .
    • They have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used .
  • Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry .

Safety And Hazards

The safety information available for “[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine” indicates that it has the following hazard statements: H302, H315, H317, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-11(6-7-13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJPQXIHISNGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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